molecular formula C8F14N2O B14755167 2,5-Bis(heptafluoropropyl)-1,3,4-oxadiazole CAS No. 647-79-0

2,5-Bis(heptafluoropropyl)-1,3,4-oxadiazole

Cat. No.: B14755167
CAS No.: 647-79-0
M. Wt: 406.08 g/mol
InChI Key: BFZVVWRLMDFVPI-UHFFFAOYSA-N
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Description

2,5-Bis(heptafluoropropyl)-1,3,4-oxadiazole is a fluorinated heterocyclic compound known for its unique chemical properties and potential applications in various fields. The presence of heptafluoropropyl groups imparts significant stability and reactivity to the molecule, making it an interesting subject for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Bis(heptafluoropropyl)-1,3,4-oxadiazole typically involves the reaction of perfluoroalkyl hydrazines with appropriate carboxylic acids or their derivatives. One common method includes the cyclization of perfluoroalkyl-substituted hydrazides under acidic or basic conditions to form the oxadiazole ring.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure, are crucial for efficient production. The scalability of the synthesis process is also an important consideration for industrial applications.

Chemical Reactions Analysis

Types of Reactions: 2,5-Bis(heptafluoropropyl)-1,3,4-oxadiazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of partially or fully reduced derivatives.

    Substitution: The fluorine atoms in the heptafluoropropyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxadiazole oxides, while reduction can produce various reduced forms of the compound.

Scientific Research Applications

2,5-Bis(heptafluoropropyl)-1,3,4-oxadiazole has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.

    Biology: The compound’s stability and reactivity make it useful in biochemical studies and as a potential probe for biological systems.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: The compound’s unique properties make it suitable for use in materials science, particularly in the development of high-performance polymers and coatings.

Mechanism of Action

The mechanism by which 2,5-Bis(heptafluoropropyl)-1,3,4-oxadiazole exerts its effects involves interactions with various molecular targets. The fluorinated groups enhance the compound’s ability to interact with hydrophobic regions of proteins and other biomolecules. This interaction can modulate the activity of enzymes and receptors, leading to potential therapeutic effects.

Comparison with Similar Compounds

    2,5-Bis(heptafluoropropyl)-1H-1,2,4-triazole: Another fluorinated heterocycle with similar stability and reactivity.

    2,5-Bis(aminomethyl)furan: A biorenewable monomer used in polymeric applications.

Uniqueness: 2,5-Bis(heptafluoropropyl)-1,3,4-oxadiazole stands out due to its specific fluorinated structure, which imparts unique chemical and physical properties

Properties

CAS No.

647-79-0

Molecular Formula

C8F14N2O

Molecular Weight

406.08 g/mol

IUPAC Name

2,5-bis(1,1,2,2,3,3,3-heptafluoropropyl)-1,3,4-oxadiazole

InChI

InChI=1S/C8F14N2O/c9-3(10,5(13,14)7(17,18)19)1-23-24-2(25-1)4(11,12)6(15,16)8(20,21)22

InChI Key

BFZVVWRLMDFVPI-UHFFFAOYSA-N

Canonical SMILES

C1(=NN=C(O1)C(C(C(F)(F)F)(F)F)(F)F)C(C(C(F)(F)F)(F)F)(F)F

Origin of Product

United States

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